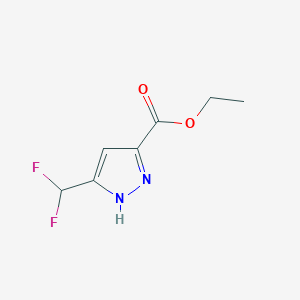

ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-2-13-7(12)5-3-4(6(8)9)10-11-5/h3,6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITMASZMBKIGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936033-53-3 | |

| Record name | ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascent of a New Fungicidal Class: A Technical Guide to the Discovery and History of Difluoromethyl Pyrazole Fungicides

Abstract

This in-depth technical guide chronicles the discovery and historical development of difluoromethyl pyrazole fungicides, a cornerstone of modern crop protection. We will dissect the scientific evolution from the early generation of succinate dehydrogenase inhibitors (SDHIs) to the highly potent and broad-spectrum difluoromethyl pyrazole carboxamides that dominate the current market. This guide will provide a detailed exploration of their mechanism of action, the intricate chemistry behind their synthesis, key structure-activity relationships (SAR), and the ongoing challenges of fungicide resistance. Experimental protocols and quantitative data are provided to offer researchers, scientists, and drug development professionals a comprehensive understanding of this critical class of agricultural compounds.

Introduction: The Genesis of Succinate Dehydrogenase Inhibitors (SDHIs)

The story of difluoromethyl pyrazole fungicides is rooted in the broader history of succinate dehydrogenase inhibitors (SDHIs). The fungicidal activity of compounds targeting succinate dehydrogenase (SDH), or Complex II, in the mitochondrial respiratory chain was first realized in the 1960s with the discovery of carboxin.[1][2][3] These first-generation SDHIs, while groundbreaking, were limited in their spectrum of activity, primarily controlling diseases caused by basidiomycete fungi.[2] The subsequent decades saw the introduction of other SDHIs with similarly narrow fields of application.

The Rise of the Difluoromethyl Pyrazole Moiety: A-Pivotal Innovation

The introduction of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold was a watershed moment in the development of SDHI fungicides. This specific chemical moiety proved to be exceptionally effective, leading to the commercialization of a series of highly successful products, including isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr.[4] The difluoromethyl group, in particular, plays a crucial role in the enhanced potency and favorable properties of these fungicides. It is thought to modulate the electronic properties and conformational flexibility of the molecule, leading to a higher binding affinity for the target enzyme.[5][6]

Key Commercialized Difluoromethyl Pyrazole Fungicides:

| Fungicide | Developer | Year of Introduction |

| Isopyrazam | Syngenta | 2010 |

| Sedaxane | Syngenta | 2011 |

| Bixafen | Bayer | 2011 |

| Fluxapyroxad | BASF | 2012 |

| Benzovindiflupyr | Syngenta | 2012 |

Mechanism of Action: Targeting the Fungal Powerhouse

Difluoromethyl pyrazole fungicides, like all SDHIs, exert their fungicidal effect by disrupting the mitochondrial electron transport chain at Complex II (succinate dehydrogenase).[7][8] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle with the respiratory chain, catalyzing the oxidation of succinate to fumarate.[7][9]

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone.[9][10] This inhibition has a dual-crippling effect on the fungal cell:

-

Energy Production Halts: The disruption of the electron transport chain severely curtails the production of ATP, the primary energy currency of the cell.

-

Metabolic Gridlock: The blockage of the TCA cycle leads to an accumulation of succinate and a depletion of other essential metabolic intermediates.

This multifaceted attack on the fungus's energy and metabolic machinery ultimately leads to the cessation of growth and cell death.

Figure 1: Mechanism of action of difluoromethyl pyrazole fungicides.

Chemical Synthesis: Building the Core Scaffold

The synthesis of difluoromethyl pyrazole fungicides is a multi-step process that hinges on the efficient construction of the core intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][11] The final fungicide is then assembled by coupling this key intermediate with a specific aniline moiety.

Synthesis of the Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

A common synthetic route to this vital intermediate begins with the reaction of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate, followed by cyclization with methylhydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.[1][12][13]

Figure 2: General synthesis of the key pyrazole intermediate.

Exemplar Synthesis: Fluxapyroxad

The synthesis of Fluxapyroxad involves the coupling of the key pyrazole intermediate with 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.[14][15] The pyrazole carboxylic acid is typically converted to the more reactive acid chloride before the amidation reaction.

Experimental Protocol: Synthesis of Fluxapyroxad

-

Acid Chloride Formation: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with thionyl chloride in an inert solvent such as toluene, often with a catalytic amount of dimethylformamide (DMF), to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. The reaction is typically carried out at elevated temperatures (e.g., 60-80 °C) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Amidation: The resulting acid chloride is then reacted with 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like toluene or dichloromethane. The reaction is usually performed at room temperature or with gentle heating to drive it to completion.

-

Work-up and Purification: Upon completion of the reaction, the mixture is washed with water and brine to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane), to yield pure Fluxapyroxad.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency

The remarkable efficacy of difluoromethyl pyrazole fungicides is a direct result of extensive structure-activity relationship (SAR) studies. These studies have elucidated the critical structural features required for potent inhibition of the SDH enzyme.[5][16]

-

The Pyrazole Ring: The 1-methyl-pyrazole ring is a crucial pharmacophore that correctly orients the molecule within the active site of the SDH enzyme.

-

The Difluoromethyl Group: As previously mentioned, the difluoromethyl group at the 3-position of the pyrazole ring is a key determinant of high fungicidal activity. It is believed to enhance binding affinity through favorable electronic and steric interactions.

-

The Carboxamide Linker: The carboxamide linkage is essential for forming hydrogen bonds with key amino acid residues in the Q-site of the SDH enzyme, anchoring the inhibitor in place.[17][18]

-

The Amine Moiety: The nature of the substituted aniline or other amine moiety significantly influences the spectrum of activity and physical properties of the fungicide. Variations in this part of the molecule have led to the development of fungicides with tailored activities against specific pathogens and improved systemicity within the plant.

The Challenge of Resistance: An Evolving Threat

The widespread and intensive use of difluoromethyl pyrazole fungicides has inevitably led to the selection of resistant fungal populations.[10][19][20] Resistance to SDHIs is primarily conferred by point mutations in the genes encoding the subunits of the SDH enzyme, particularly in the SdhB, SdhC, and SdhD subunits that form the ubiquinone-binding pocket.[19][21] These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby diminishing its inhibitory effect.

The management of SDHI resistance is a critical aspect of modern disease control strategies. This includes:

-

Alternating Modes of Action: Rotating the use of SDHIs with fungicides that have different modes of action to reduce the selection pressure for resistance.

-

Mixtures: Using pre-packaged mixtures or tank mixes of SDHIs with fungicides from other chemical groups.

-

Dose Management: Applying fungicides at the recommended label rates to ensure effective disease control and minimize the selection of less sensitive individuals.

-

Integrated Pest Management (IPM): Employing a combination of cultural, biological, and chemical control methods to manage diseases in a sustainable manner.

Future Perspectives: The Next Generation of SDHIs

The discovery and development of difluoromethyl pyrazole fungicides represent a major advancement in the field of crop protection. These compounds have provided growers with powerful tools for managing a wide range of devastating fungal diseases. However, the ongoing challenge of fungicide resistance necessitates a continued commitment to research and innovation.

The future of SDHI fungicides will likely involve the development of novel compounds with:

-

New Binding Modes: To overcome existing resistance mechanisms.

-

Broader Spectrum of Activity: To control an even wider range of fungal pathogens.

-

Improved Environmental Profiles: With lower toxicity to non-target organisms and reduced environmental persistence.

-

Enhanced Plant Systemicity: For more effective disease control throughout the plant.

By building on the knowledge gained from the development of the current generation of difluoromethyl pyrazole fungicides, the scientific community is well-positioned to meet the future challenges of global food security.

References

-

A Practical Synthesis of the Key Intermediate for Fluxapyroxad. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Benzovindiflupyr. (n.d.). Minnesota Department of Agriculture. Retrieved January 4, 2026, from [Link]

- CN108610290B - Preparation method of fluxapyroxad. (n.d.). Google Patents.

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2023, September 26). In Wikipedia. Retrieved January 4, 2026, from [Link]

- CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.

-

Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. (2024, August 16). PubMed. Retrieved January 4, 2026, from [Link]

-

Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. (2024, January 10). PubMed. Retrieved January 4, 2026, from [Link]

-

Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024, September 7). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Fungicidal sulfonyl carboxamides: evolution from hit to lead. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Fluxapyroxad (Ref: BAS 700F). (n.d.). AERU. Retrieved January 4, 2026, from [Link]

- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (2016, September 29). Google Patents.

- Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. (n.d.). Google Patents.

-

Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid. (n.d.). NDSU. Retrieved January 4, 2026, from [Link]

-

Sedaxane. (2023, November 28). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe. (2022, November 22). PubMed. Retrieved January 4, 2026, from [Link]

- Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

The effect of fungicide dose rate and mixtures on Zymoseptoria tritici in two cultivars of autumn sown wheat. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

The structure of complex II (succinate dehydrogenase). This enzyme... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. (2023, May 4). Phytopathology®. Retrieved January 4, 2026, from [Link]

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (n.d.). Google Patents.

-

A method for the examination of SDHI fungicide resistance mechanisms in phytopathogenic fungi using a heterologous expression system in Sclerotinia sclerotiorum. (2020, November 3). PubMed. Retrieved January 4, 2026, from [Link]

-

Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in Fusarium fujikuroi. (2023, October 4). PubMed. Retrieved January 4, 2026, from [Link]

-

The relationship between features enabling SDHI fungicide binding to the Sc‐Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023, February 17). PubMed. Retrieved January 4, 2026, from [Link]

-

Succinate dehydrogenase. (2023, December 14). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024, September 21). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Genetic Polymorphisms Associated to SDHI Fungicides Resistance. (2021, October 29). TSI Journals. Retrieved January 4, 2026, from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. ndsu.edu [ndsu.edu]

- 10. dokumen.pub [dokumen.pub]

- 11. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 12. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 13. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 14. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 15. nzpps.org [nzpps.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and confirmation of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The presence of the difluoromethyl group and the pyrazole core imparts unique electronic properties and potential biological activity. Accurate and unambiguous characterization of this molecule is paramount for its application in synthesis and as a building block for more complex structures. This guide will delve into the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the molecular formula C₇H₈F₂N₂O₂ and a molecular weight of 190.15 g/mol , presents several key features that are readily identifiable by spectroscopic methods.[][2][3] The pyrazole ring, the ethyl ester group, and the difluoromethyl moiety each possess distinct and predictable spectroscopic characteristics.

| Feature | Spectroscopic Technique | Expected Signature |

| Pyrazole Ring | ¹H NMR, ¹³C NMR | Aromatic proton and carbon signals with characteristic chemical shifts. |

| Ethyl Ester | ¹H NMR, ¹³C NMR, IR | Quartet and triplet signals for the ethyl protons, carbonyl carbon signal, and a strong C=O stretching band. |

| Difluoromethyl Group | ¹H NMR, ¹⁹F NMR, ¹³C NMR | A triplet in ¹H NMR due to coupling with two fluorine atoms, a doublet in ¹⁹F NMR due to coupling with one proton, and a carbon signal split by fluorine. |

| N-H Proton | ¹H NMR, IR | A broad singlet in ¹H NMR and a characteristic N-H stretching vibration in IR. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Experimental Choice |

| ~13.0 | br s | 1H | N-H | The acidic proton on the pyrazole nitrogen is often broad and can exchange with deuterated solvents. Its chemical shift is highly dependent on concentration and solvent. |

| ~7.00 | t, JHF = 54 Hz | 1H | CH F₂ | The proton of the difluoromethyl group is significantly deshielded by the two electronegative fluorine atoms and exhibits a characteristic triplet splitting due to coupling with the two equivalent fluorine nuclei.[4] |

| ~6.80 | s | 1H | Pyrazole C4-H | This proton is on the pyrazole ring and its chemical shift is influenced by the surrounding electron-withdrawing groups. It appears as a singlet as there are no adjacent protons to couple with. |

| 4.45 | q, JHH = 7.1 Hz | 2H | -OCH ₂CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons. |

| 1.42 | t, JHH = 7.1 Hz | 3H | -OCH₂CH ₃ | The methyl protons of the ethyl group are in a typical alkyl region and are split into a triplet by the two neighboring methylene protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phasing and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (JCF) | Assignment | Causality of Experimental Choice |

| ~160.0 | s | C =O | The carbonyl carbon of the ester is significantly deshielded and appears at a low field. |

| ~145.0 | s | Pyrazole C 5 | The pyrazole carbon attached to the ester group. |

| ~140.0 | t, JCF ≈ 35 Hz | Pyrazole C 3 | The pyrazole carbon attached to the difluoromethyl group, showing splitting due to coupling with the two fluorine atoms. |

| ~110.0 | t, JCF ≈ 235 Hz | C HF₂ | The carbon of the difluoromethyl group is significantly deshielded by the two fluorine atoms and exhibits a large one-bond C-F coupling constant. |

| ~110.0 | s | Pyrazole C 4 | The pyrazole carbon bearing a hydrogen atom. |

| ~62.0 | s | -OC H₂CH₃ | The methylene carbon of the ethyl group, deshielded by the adjacent oxygen. |

| ~14.0 | s | -OCH₂C H₃ | The methyl carbon of the ethyl group, appearing in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[5][6]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (JFH) | Assignment | Causality of Experimental Choice |

| ~ -115 | d, JFH = 54 Hz | CF ₂H | The two fluorine atoms of the difluoromethyl group are chemically equivalent and will appear as a single signal. This signal will be split into a doublet due to coupling with the single proton on the same carbon. The chemical shift is referenced to an external standard, typically CFCl₃.[7] |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing the ¹⁹F nucleus.

-

Data Acquisition: A simple one-pulse experiment is sufficient. ¹⁹F NMR spectra are often acquired without proton decoupling to observe the H-F coupling.

-

Data Processing: Standard processing procedures are followed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Broad, Medium | N-H stretch of the pyrazole ring. |

| ~2900-3000 | Medium | C-H stretches of the ethyl group. |

| ~1720 | Strong | C=O stretch of the ester carbonyl group. |

| ~1500-1600 | Medium | C=N and C=C stretches of the pyrazole ring. |

| ~1100-1300 | Strong | C-O stretch of the ester and C-F stretches of the difluoromethyl group. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 190 | [M]⁺, Molecular ion peak. |

| 145 | [M - OCH₂CH₃]⁺, Loss of the ethoxy group. |

| 119 | [M - CHF₂ - CO]⁺, Loss of the difluoromethyl and carbonyl groups. |

| 51 | [CHF₂]⁺, Difluoromethyl cation. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, allows for its unambiguous structural confirmation. The predictable and distinct signals arising from the pyrazole core, the ethyl ester, and the difluoromethyl group provide a robust analytical dataset for researchers in synthetic chemistry, drug discovery, and materials science. The protocols and predicted data presented in this guide serve as a valuable resource for the characterization of this and structurally related compounds.

References

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

Sources

- 2. This compound | C7H8F2N2O2 | CID 50896727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 936033-53-3 | FE133779 [biosynth.com]

- 4. rsc.org [rsc.org]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Difluoromethyl-Pyrazole Scaffold

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The difluoromethyl (CF₂H) group, in particular, has garnered immense interest as it can act as a lipophilic bioisostere for hydroxyl, thiol, or amine moieties, often enhancing metabolic stability and modulating physicochemical properties like acidity and hydrogen-bonding capacity.[1][2] When this functional group is installed on a pyrazole core—a privileged heterocycle in numerous pharmacologically active agents—the resulting scaffold becomes a highly valuable building block.[3][4] Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is one such intermediate, pivotal in the synthesis of novel fungicides, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHI), as well as other potential therapeutic agents.[4][5]

This guide provides a comprehensive overview of a robust synthetic methodology for this compound, details the critical characterization techniques required to validate its structure and purity, and explains the scientific rationale behind the chosen experimental pathways.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule points to a classical and highly reliable approach for pyrazole synthesis: the Knorr pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][6][7]

Our strategy, therefore, hinges on the reaction between a suitable difluoromethylated 1,3-dicarbonyl precursor and hydrazine hydrate. The key starting material is ethyl 4,4-difluoro-3-oxobutanoate, which contains the necessary carbon backbone and the critical difluoromethyl and ethyl ester functionalities.

Caption: Retrosynthetic analysis of the target compound.

This one-pot reaction is efficient and generally proceeds with good regioselectivity, driven by the differential reactivity of the two carbonyl groups in the precursor.[8][9]

Synthesis Methodology: A Validated Protocol

The following protocol details a reliable method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Overall Reaction Scheme

The core of the synthesis is the acid-catalyzed condensation of ethyl 4,4-difluoro-3-oxobutanoate with hydrazine hydrate. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A patent describing a similar ring-closure reaction supports this efficient pathway.[10]

Caption: Overall synthetic reaction scheme.

Step-by-Step Experimental Protocol

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq).

-

Solvent Addition: Add ethanol (approx. 5 volumes) to the flask to dissolve the starting material. Ethanol is chosen as it is a polar protic solvent that effectively solvates both the reactants and intermediates.

-

Catalyst Introduction: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). The acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.

-

Reagent Addition: Slowly add hydrazine hydrate (1.05 eq) to the stirred solution at room temperature. A slight excess of hydrazine ensures the complete consumption of the limiting dicarbonyl starting material. The addition should be controlled to manage any potential exotherm.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude material is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the title compound as a white to yellow solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented below are expected values derived from literature on analogous structures and foundational principles of spectroscopy.[4][11]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 936033-53-3 | [12][13][] |

| Molecular Formula | C₇H₈F₂N₂O₂ | [12][] |

| Molecular Weight | 190.15 g/mol | [12][] |

| Appearance | White to Yellow Solid | |

| Purity | >95% (typical) |

Spectroscopic Data Analysis

The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a definitive structural confirmation.

Caption: Post-synthesis characterization workflow.

| Technique | Expected Peak/Shift (δ in ppm, J in Hz) | Assignment |

| ¹H NMR | ~13.0-14.0 (br s, 1H) | N-H of pyrazole ring |

| ~7.0 (s, 1H) | CH of pyrazole ring | |

| ~6.8 (t, J ≈ 54-56 Hz, 1H) | CH F₂ | |

| ~4.4 (q, J ≈ 7.1 Hz, 2H) | -O-CH ₂-CH₃ | |

| ~1.4 (t, J ≈ 7.1 Hz, 3H) | -O-CH₂-CH ₃ | |

| ¹³C NMR | ~160 | C =O (ester) |

| ~145 (t, J ≈ 25 Hz) | C -CHF₂ | |

| ~140 | C -COOEt | |

| ~110 (t, J ≈ 238 Hz) | C HF₂ | |

| ~108 | C H (pyrazole ring) | |

| ~62 | -O-C H₂-CH₃ | |

| ~14 | -O-CH₂-C H₃ | |

| ¹⁹F NMR | ~ -115 (d, J ≈ 54-56 Hz) | CHF ₂ |

| IR (cm⁻¹) | ~3200-3400 (br) | N-H stretch |

| ~1710-1730 (s) | C=O ester stretch[4] | |

| ~1250-1300 (s) | C-F stretch[4] | |

| Mass Spec. | m/z 190.06 [M]⁺ | Molecular Ion |

Note: NMR shifts are predictive and can vary based on solvent and concentration. The triplet (t) for the CHF₂ proton in ¹H NMR and the doublet (d) in ¹⁹F NMR are highly characteristic and serve as key diagnostic peaks.

Safety and Handling

According to its GHS classification, this compound is considered a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12][]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established Knorr pyrazole condensation. The protocol is robust, utilizing common reagents and conditions, and yields a product that can be readily purified. The comprehensive characterization suite, particularly the distinctive signals from the difluoromethyl group in ¹H and ¹⁹F NMR, provides an unambiguous validation of the final product's identity and purity. This guide serves as a trusted resource for researchers needing to access this valuable fluorinated building block for applications in drug discovery and agrochemical development.

References

-

Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. [Link]

-

1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC - NIH). [Link]

-

Difluoromethylation of Heterocycles via a Radical Process. Royal Society of Chemistry Publishing. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Thieme Connect. [Link]

-

Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry Publishing. [Link]

-

This compound. PubChem - National Center for Biotechnology Information. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Center for Biotechnology Information (NIH). [Link]

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

This compound. MySkinRecipes. [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate [benchchem.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C7H8F2N2O2 | CID 50896727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 936033-53-3 | FE133779 [biosynth.com]

An In-depth Technical Guide to Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate (CAS 936033-53-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate, identified by CAS number 936033-53-3, is a fluorinated heterocyclic building block of significant interest in modern medicinal and agricultural chemistry. The incorporation of a difluoromethyl group into the pyrazole scaffold imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents and advanced agrochemicals. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical identity, physicochemical properties, and its emerging role as a key intermediate in the synthesis of bioactive molecules, particularly as a precursor to succinate dehydrogenase inhibitor (SDHI) fungicides. While experimental spectral data remains proprietary, this document will discuss the predicted spectral characteristics and provide context for its application in research and development.

Chemical Identity and Physicochemical Properties

This compound is a pyrazole derivative characterized by an ethyl ester at the 5-position and a difluoromethyl group at the 3-position of the heterocyclic ring.[1][]

Structure and Nomenclature

-

IUPAC Name: ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate[1][3]

-

Synonyms: 5-difluoromethylpyrazole-3-carboxylic acid ethyl ester, ethyl 3-(difluoromethyl)pyrazole-5-carboxylate, 1H-pyrazole-5-carboxylic acid, 3-(difluoromethyl)-, ethyl ester[1][][4]

-

Canonical SMILES: CCOC(=O)C1=NNC(=C1)C(F)F[1][]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted through computational models due to the limited availability of published experimental data.

| Property | Value | Source |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥95% | [3] |

| Boiling Point (Predicted) | 317.5 ± 42.0 °C at 760 mmHg | [] |

| Density (Predicted) | 1.326 ± 0.06 g/cm³ | [] |

| pKa (Predicted) | 8.72 ± 0.10 | |

| XLogP3 (Predicted) | 1.4 | [] |

| Topological Polar Surface Area | 55 Ų | [][4] |

| Hydrogen Bond Donor Count | 1 | [1][] |

| Hydrogen Bond Acceptor Count | 5 | [1][] |

| Rotatable Bond Count | 4 | [1][] |

Synthesis and Reactivity

While specific, detailed synthetic procedures for CAS 936033-53-3 are not extensively published in peer-reviewed literature, the synthesis of pyrazole carboxylates is a well-established area of organic chemistry. A common and logical approach involves the cyclocondensation reaction between a hydrazine source and a β-dicarbonyl compound or its equivalent.

General Synthetic Approach

A plausible synthetic route to this compound involves the reaction of a suitably functionalized difluoromethyl-containing β-ketoester with hydrazine.

Caption: Role as a precursor in the synthesis and action of SDHI fungicides.

Pharmaceutical and Drug Discovery

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and bioactive compounds. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties. The unique electronic properties conferred by the difluoromethyl group make CAS 936033-53-3 an attractive starting material for the synthesis of novel drug candidates. Researchers can utilize the ester and the N-H functionalities of the pyrazole ring as handles for further chemical modification to explore structure-activity relationships (SAR) in various therapeutic areas.

Spectral Properties (Predicted)

While commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS, this information is not publicly available. [6][7][8]The following sections describe the expected spectral characteristics based on the compound's structure and data from analogous pyrazole derivatives.

¹H NMR Spectroscopy (Predicted)

-

Ethyl Group: An ethyl quartet (CH₂) and a triplet (CH₃) would be expected, likely in the ranges of 4.2-4.5 ppm and 1.2-1.4 ppm, respectively.

-

Pyrazole Ring Proton: A singlet for the proton on the pyrazole ring (at the 4-position) would likely appear in the aromatic region, estimated around 6.8-7.2 ppm.

-

Difluoromethyl Proton: A characteristic triplet (due to coupling with the two fluorine atoms) would be expected for the CHF₂ proton, typically in the range of 6.5-7.5 ppm. The large coupling constant (J-H,F) would be a key identifying feature.

-

N-H Proton: A broad singlet for the pyrazole N-H proton would be present, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: The ester carbonyl carbon would appear significantly downfield, likely in the 160-165 ppm range.

-

Pyrazole Ring Carbons: The carbons of the pyrazole ring would resonate in the aromatic region, with the carbon attached to the difluoromethyl group showing a characteristic triplet due to C-F coupling.

-

Difluoromethyl Carbon: The CHF₂ carbon would also appear as a triplet with a large one-bond C-F coupling constant, typically in the 110-120 ppm range.

-

Ethyl Group Carbons: The CH₂ and CH₃ carbons would be found upfield, around 60-65 ppm and 13-15 ppm, respectively.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The exact mass of the molecular ion would be expected at m/z 190.0554, corresponding to the molecular formula C₇H₈F₂N₂O₂. [][4]* Fragmentation Pattern: Common fragmentation pathways would likely include the loss of the ethoxy group (-OC₂H₅) from the ester, loss of the entire ethyl ester group, and other cleavages of the pyrazole ring.

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the pyrazole ring.

-

C-F Stretches: Strong absorption bands in the 1000-1200 cm⁻¹ region, characteristic of the C-F bonds in the difluoromethyl group.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation. []* H319: Causes serious eye irritation. []* H335: May cause respiratory irritation. [] Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2°C - 8°C.

Conclusion

This compound (CAS 936033-53-3) is a valuable and versatile fluorinated building block. Its significance is firmly established in the agrochemical industry as a key precursor to highly effective SDHI fungicides. Furthermore, its "privileged" pyrazole scaffold, combined with the unique properties of the difluoromethyl group, presents considerable opportunities for innovation in drug discovery and materials science. While detailed experimental spectral characterization is not widely published, a solid understanding of its physicochemical properties and reactivity allows researchers to effectively incorporate this compound into their synthetic programs to develop next-generation bioactive molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

Sources

- 1. Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | C7H8F2N2O2 | CID 50896727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 936033-53-3 | FE133779 [biosynth.com]

- 6. 936033-53-3 | Ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate | Difluoromethylated Building Blocks | Ambeed.com [ambeed.com]

- 7. 936033-53-3|Ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 8. aceschem.com [aceschem.com]

An In-depth Technical Guide to the Mechanism of Action of Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate Derivatives

A Senior Application Scientist's Perspective on a Key Agrochemical Scaffold

For researchers, scientists, and drug development professionals in agrochemistry and beyond, understanding the foundational role of specific chemical scaffolds is paramount to innovation. Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate stands as a pivotal intermediate, a cornerstone in the synthesis of a powerful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1] This guide delves into the core mechanism of action stemming from this scaffold, offering insights into the causality of its molecular design and the experimental validation of its biological activity.

The Significance of the Difluoromethyl-Pyrazole Moiety

This compound is not merely a precursor; its structural components are intrinsically linked to the efficacy of the final active compounds. The difluoromethyl group (CHF2) is a critical bioisostere for other functionalities, enhancing properties such as lipophilicity and metabolic stability.[1] This modification optimizes the compound's ability to traverse biological membranes and resist degradation within the target organism, thereby prolonging its inhibitory action. The pyrazole ring itself provides a rigid and stable core, correctly orienting the pharmacophoric elements for optimal interaction with the target enzyme.

Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The predominant mechanism of action for fungicides derived from this compound is the potent and specific inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[1][2][3]

The Role of the Mitochondrial Respiratory Chain

The mitochondrial respiratory chain is the central hub of cellular energy production (ATP) in aerobic organisms. It comprises a series of protein complexes that facilitate the transfer of electrons from donor molecules to a final electron acceptor (oxygen), creating a proton gradient that drives ATP synthesis. SDH is a crucial enzymatic complex in this chain, directly linking the Krebs cycle (citric acid cycle) to the electron transport chain.

Diagram: Overview of the Mitochondrial Respiratory Chain

Caption: The mitochondrial electron transport chain, highlighting the central role of Complex II (SDH).

Molecular Interaction with SDH

Derivatives of this compound, typically in the form of carboxamides, act as competitive inhibitors at the ubiquinone (Coenzyme Q) binding site of SDH.[3][4] By occupying this site, the inhibitor prevents the natural substrate from binding, thereby halting the transfer of electrons from succinate to ubiquinone. This disruption has two major consequences:

-

Cessation of Electron Flow: The electron transport chain is effectively broken at Complex II.

-

Inhibition of ATP Synthesis: The lack of electron flow prevents the generation of the proton gradient necessary for ATP synthase to produce ATP.

This energy crisis ultimately leads to the death of the fungal cell. The specificity of these inhibitors for fungal SDH over that of other organisms contributes to their utility in agriculture.

Diagram: Mechanism of SDH Inhibition

Caption: Competitive inhibition of Succinate Dehydrogenase (SDH) by a pyrazole carboxamide derivative.

Experimental Validation of the Mechanism of Action

A multi-faceted approach is required to elucidate and confirm the mechanism of action for novel compounds derived from this compound.

In Vitro Enzyme Inhibition Assay

The direct interaction between the synthesized compound and the target enzyme is quantified using an in vitro enzyme inhibition assay.

Protocol: SDH Inhibition Assay

-

Isolation of Mitochondria: Isolate mitochondria from the target fungal species through differential centrifugation.

-

Preparation of Submitochondrial Particles: Further process the isolated mitochondria to obtain submitochondrial particles, which are enriched in respiratory chain complexes.

-

Assay Setup: In a 96-well plate, combine the submitochondrial particles, a suitable buffer, and varying concentrations of the test inhibitor (dissolved in DMSO, with a final concentration of <1% to avoid solubility issues).[5]

-

Initiation of Reaction: Add succinate as the substrate and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) that changes color upon reduction.

-

Data Acquisition: Measure the rate of color change (reduction of the electron acceptor) spectrophotometrically over time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Parameter | Description | Example Value |

| IC50 | Concentration of inhibitor causing 50% inhibition of SDH activity. | 82.26 µM[4] |

Molecular Docking Studies

Computational molecular docking provides valuable insights into the binding mode of the inhibitor within the active site of SDH.[3][4]

Workflow: Molecular Docking

-

Protein Preparation: Obtain the 3D crystal structure of the target SDH from a protein databank or generate a homology model. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the pyrazole carboxamide inhibitor and optimize its geometry.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the defined active site of the protein.

-

Analysis: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the active site. For instance, the carbonyl oxygen of the carboxamide may form hydrogen bonds with tyrosine and tryptophan residues in the SDH active site.[3]

Diagram: Experimental Workflow for SDHI Fungicide Development

Caption: A typical workflow for the development of SDHI fungicides from the core pyrazole scaffold.

Broader Biological Activities of Pyrazole Derivatives

While SDH inhibition is the primary mechanism for the fungicidal derivatives of this compound, it is noteworthy that the broader class of pyrazole compounds exhibits a wide range of biological activities. Different substitutions on the pyrazole ring can lead to compounds that act as inhibitors of other enzymes, such as:

-

Carbonic Anhydrase: Certain pyrazole carboxamide derivatives have shown inhibitory effects against human carbonic anhydrase isoenzymes.[6]

-

Kinases: Pyrazole-based compounds have been developed as potent inhibitors of kinases like FLT3 and CDKs, with applications in oncology.[7]

This highlights the versatility of the pyrazole scaffold in medicinal and agricultural chemistry, where modifications to the core structure can redirect the biological activity towards different molecular targets.

Conclusion

This compound is a critically important building block in modern agrochemical research. Its derivatives, particularly the carboxamides, function as highly effective fungicides through the targeted inhibition of succinate dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain. The difluoromethyl group and the pyrazole core are key structural features that contribute to the high efficacy of these compounds. A comprehensive understanding of this mechanism, validated through a combination of in vitro enzymatic assays and computational molecular docking, is essential for the rational design and development of the next generation of fungicides.

References

- Ethyl 3-(Difluoromethyl)

- Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme.

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH.

- Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor.

- ethyl 3-(difluoromethyl)

- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI.

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI.

Sources

- 1. Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate [benchchem.com]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of the Difluoromethyl Pyrazole Scaffold

An In-Depth Technical Guide to the Theoretical Study of Difluoromethyl Pyrazole Compounds

In the landscape of modern chemical research, particularly in drug discovery and materials science, the pyrazole nucleus is considered a "privileged scaffold".[1] Its five-membered heterocyclic structure offers a unique combination of aromaticity, hydrogen bonding capability, and synthetic versatility that has led to its inclusion in numerous blockbuster drugs and advanced materials.[1][2][3] When this potent scaffold is functionalized with a difluoromethyl (CHF₂) group, a fascinating and highly valuable class of compounds emerges.

The CHF₂ group is far more than a simple fluorine substitution. It acts as a bioisostere for hydroxyl, thiol, or amine groups and is considered a lipophilic hydrogen bond donor, a rare and powerful feature in molecular design.[4] This unique electronic character, combined with the metabolic stability conferred by the strong carbon-fluorine bonds, allows for significant modulation of a molecule's pharmacokinetic and pharmacodynamic profiles.[5] The synergy between the robust pyrazole core and the influential CHF₂ moiety has made these compounds critical building blocks for a new generation of fungicides and targeted therapeutics.[6]

This guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate difluoromethyl pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind theoretical choices and the interpretation of their results. We will delve into the foundational principles of quantum mechanics, molecular modeling, and structure-activity relationships, providing field-proven insights and actionable protocols to accelerate research and development.

Part 1: Foundational Computational Methodologies

The theoretical investigation of difluoromethyl pyrazoles relies on a suite of computational tools that predict molecular behavior from first principles, guiding synthesis and experimental testing.

Density Functional Theory (DFT): Illuminating Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method that has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost.[7] It is used to calculate the electronic structure of molecules, providing fundamental insights into geometry, stability, and reactivity.[8] For difluoromethyl pyrazoles, DFT is indispensable for understanding how the electron-withdrawing nature of the CHF₂ group influences the aromaticity and reactivity of the pyrazole ring.

Causality of Method Selection:

-

Functional Choice (e.g., B3LYP): The B3LYP functional is frequently chosen for organic molecules as it provides reliable results for geometries and energies without the prohibitive computational expense of higher-level ab initio methods.[8][9]

-

Basis Set Choice (e.g., 6-311++G(d,p)): A triple-zeta basis set like 6-311G, augmented with diffuse (++) and polarization (d,p) functions, is crucial for accurately describing the electron distribution around the electronegative fluorine atoms and the nitrogen lone pairs of the pyrazole ring.[9]

This protocol outlines the conceptual steps for performing a standard DFT calculation to find a stable molecular structure.

-

Input File Preparation:

-

Construct an initial 3D geometry of the difluoromethyl pyrazole molecule using a molecular builder (e.g., Avogadro, GaussView).

-

Define the calculation parameters in the input file:

-

Route Section: Specify the method (# B3LYP/6-311++G(d,p)), the job type (Opt Freq for optimization followed by frequency calculation), and any solvent models if needed (e.g., SCRF=(PCM, Solvent=Water)).

-

Charge and Multiplicity: Specify the molecule's total charge (usually 0) and spin multiplicity (usually 1 for a singlet state).

-

Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.

-

-

-

Execution: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Analysis and Validation (Trustworthiness Pillar):

-

Convergence Confirmation: Ensure the optimization calculation has converged by checking the output log file for successful completion criteria.

-

Vibrational Frequency Analysis: This is a critical self-validation step. After optimization, a frequency calculation is performed. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[9] One imaginary frequency indicates a transition state.

-

Data Extraction: Extract key data from the output file, including the final optimized energy, atomic coordinates, dipole moment, and vibrational modes.

-

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a difluoromethyl pyrazole derivative) when bound to a second molecule (a receptor, typically a protein target).[10] It is a cornerstone of structure-based drug design, used to screen potential inhibitors and elucidate binding mechanisms at the atomic level.[11][12]

Causality of Method Selection:

-

Target Selection: Docking studies begin with a high-resolution crystal structure of the target protein, obtained from a repository like the Protein Data Bank (PDB).

-

Binding Site Definition: The active site, where the natural substrate or a known inhibitor binds, is defined as the search space for the docking algorithm.

-

Scoring Functions: Docking algorithms use scoring functions to estimate the binding affinity (e.g., in kcal/mol), ranking different binding poses. Lower energy scores typically indicate more favorable binding.[12]

Caption: A typical workflow for computational drug design of pyrazole compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[13] For pyrazole derivatives, a 2D or 3D-QSAR model can predict the anticancer or antifungal activity of newly designed compounds before they are synthesized, saving significant time and resources.[13][14]

Part 2: Analysis of Molecular Properties

The true power of theoretical studies lies in the detailed analysis of molecular properties that are often difficult or impossible to measure directly.

Electronic Properties and Reactivity Analysis

DFT calculations provide a wealth of information about the electronic nature of difluoromethyl pyrazoles.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[8][12] The difluoromethyl group, being strongly electron-withdrawing, typically lowers the energy of both the HOMO and LUMO.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule.[11] It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For difluoromethyl pyrazoles, the MEP map highlights the negative potential around the pyrazole nitrogens (hydrogen bond acceptors) and the slightly positive potential on the hydrogen of the CHF₂ group, confirming its capacity as a hydrogen bond donor.[11][12]

The following table summarizes representative DFT-calculated electronic properties for a series of 4-difluoromethyl pyrazole derivatives.[12]

| Compound ID | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3a | -6.912 | -1.524 | 5.388 |

| 3b | -7.020 | -1.633 | 5.387 |

| 3f | -6.830 | -1.687 | 5.143 |

| 3h | -7.102 | -1.823 | 5.279 |

| Data sourced from a study using DFT calculations to investigate potential cyclooxygenase-2 inhibitors.[12] |

Conformational Analysis and Non-Covalent Interactions

The three-dimensional shape (conformation) of a molecule is critical to its function. The introduction of fluorine atoms can profoundly influence conformational preferences through dipole-dipole interactions and weak hydrogen bonds.[15] Theoretical studies show that the CHF₂ group's C-H bond, acidified by the adjacent fluorine atoms, can participate in stabilizing C-H···O or C-H···N non-covalent interactions within a protein active site.[16] These interactions, though individually weak, can collectively contribute significantly to binding affinity and selectivity.

Caption: Key hydrogen bonding interactions involving a difluoromethyl pyrazole ligand.

Part 3: Applications in Research and Development

Theoretical studies provide actionable intelligence for real-world applications.

Case Study: Design of Cyclooxygenase-2 (COX-2) Inhibitors

Several studies have employed a combination of DFT and molecular docking to investigate difluoromethyl pyrazole derivatives as potential selective COX-2 inhibitors for anti-inflammatory applications.[11][12][17]

-

Docking Insights: Simulations have shown that these derivatives can fit snugly into the COX-2 active site. The binding is often stabilized by a combination of interactions:

-

Hydrogen Bonds: The pyrazole nitrogen atoms frequently form hydrogen bonds with key amino acid residues like Arg120 or Tyr355.[11][17]

-

Hydrophobic Interactions: Phenyl or other aromatic substituents on the pyrazole ring engage in hydrophobic interactions with nonpolar residues in the active site.[11]

-

CHF₂ Contribution: The difluoromethyl group contributes to binding by forming weak C-H···O bonds and by favorably occupying hydrophobic pockets.[17]

-

-

DFT Validation: DFT calculations of MEP maps help to rationalize the observed docking results. The negative potential on the pyrazole nitrogens confirms their role as strong hydrogen bond acceptors, aligning perfectly with the interactions predicted by docking.[11][12]

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

| 3a | -6.85 | TYR 385, SER 353 | H-Bond, Hydrophobic |

| 3f | -6.83 | TYR 385, ARG 120 | H-Bond, Hydrophobic |

| 3g | -6.98 | GLN 192, LEU 352 | H-Bond, Hydrophobic |

| Data derived from a molecular docking study of 4-difluoromethyl pyrazole derivatives.[11][12] |

Application in Agrochemicals: SDHI Fungicides

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a crucial building block for a class of modern fungicides known as succinate dehydrogenase inhibitors (SDHIs).[6] Theoretical studies are vital in this field for:

-

SAR Exploration: Understanding how different substituents on the pyrazole ring affect binding to the succinate dehydrogenase enzyme in various fungal species.

-

Resistance Prediction: Modeling mutations in the target enzyme to predict and overcome potential resistance mechanisms.

-

Off-Target Selectivity: Ensuring the designed molecules are selective for the fungal target over the corresponding enzyme in plants and animals.

Conclusion and Future Perspectives

Theoretical studies of difluoromethyl pyrazole compounds provide an unparalleled atomic-level understanding of their structure, properties, and interactions. The integration of quantum mechanical methods like DFT with simulation techniques such as molecular docking and QSAR has become an indispensable part of the modern research and development pipeline.[7] This computational-first approach allows for the rational design of more potent, selective, and safer molecules, whether for therapeutic intervention or crop protection.

The future of this field will likely involve the integration of more advanced computational strategies. The use of machine learning and artificial intelligence to develop more accurate QSAR models and to screen vast virtual libraries will undoubtedly accelerate the pace of discovery.[7] Furthermore, the development of more precise force fields and multi-scale modeling approaches will enable more complex phenomena, such as protein dynamics and solvent effects, to be studied with greater accuracy.[7] By continuing to leverage and refine these powerful theoretical tools, the scientific community can fully unlock the immense potential of the difluoromethyl pyrazole scaffold.

References

- Khan, M. T., Hussain, R., Mubarik, A., Haider, M. D. S., Ikram, M., Amin, A., Nazar, M. F., Hussain, A., & Ayub, K. (2024). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. Research Square.

-

Khan, M. T., et al. (2024). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. ResearchGate. [Link]

- Zarrouk, A., et al. (2023). 3-Difluormethyl-5-carbomethoxy-2,4-pyrazole: Molecular mechanism of the formation and molecular docking study. Growing Science.

-

Zarrouk, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Gadaleta, D., et al. (2022). Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors. ResearchGate. [Link]

-

Zarrouk, A., et al. (2023). 3-Difluormethyl-5-carbomethoxy-2,4-pyrazole: Molecular mechanism of the formation and molecular docking study. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

-

Zarrouk, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]

-

Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]

-

Pokladko-Kowar, M., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. ResearchGate. [Link]

-

Pokladko-Kowar, M., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. [Link]

-

Gadaleta, D., et al. (2022). Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. Organic & Biomolecular Chemistry. [Link]

-

Hunter, L., et al. (2021). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. Chemical Science. [Link]

-

Thorley, K. J., et al. (2020). Why are S–F and S–O non-covalent interactions stabilising?. Journal of Materials Chemistry C. [Link]

-

Mao, J., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. [Link]

-

Cole, J. M., et al. (2024). Exploring non-covalent interactions in binary aromatic complexes. CrystEngComm. [Link]

-

Ugrak, B. I., et al. (2021). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. ResearchGate. [Link]

-

Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research. [Link]

-

Zlatović, M., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Bioorganic & Medicinal Chemistry. [Link]

-

Wang, S., et al. (2024). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. [Link]

-

Singh, P., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics. [Link]

-

Dey, D., et al. (2021). Unravelling the electronic nature of C-F···O-C non-covalent interaction in proteins and small molecules in the solid state. ResearchGate. [Link]

-

Singh, U. P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Journal of Chemistry. [Link]

-

Kaya, M. F., et al. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Scientific Reports. [Link]

-

Acar, Ç., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Archiv der Pharmazie. [Link]

-

Mary, Y. S., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. [Link]

-

Mykhailiuk, P. K. (2021). Synthesis of N-nitroso CHF2-pyrazolines, and transformation into CHF2-isoxazolines and pyrazoles. ResearchGate. [Link]

-

St-Amant, T., et al. (2021). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

-

Ochi, Y. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synfacts. [Link]

Sources

- 1. benchchem.com [benchchem.com]